

Synonyms for 5-Nitro-2-furaldehyde diacetate

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Compound of Interest

Compound Name: 5-Nitro-2-furaldehyde diacetate

Cat. No.: B119578

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An In-depth Technical Guide to the Nomenclature of **5-Nitro-2-furaldehyde diacetate**

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms, registry numbers, and structural identifiers for the compound **5-Nitro-2-furaldehyde diacetate**, ensuring accurate communication and sourcing in a research and development setting.

Nomenclature and Synonyms

5-Nitro-2-furaldehyde diacetate is known by a variety of names in scientific literature, chemical supplier catalogs, and regulatory documents. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous identification of the compound.

The most commonly encountered synonyms include:

- 2-(Diacetoxymethyl)-5-nitrofuran[1][2][3][4][5]
- 5-Nitrofurfural Diacetyl Acetal[1]
- 5-Nitrofurfurylidene Diacetate[1][2][4]
- 5-Nitrofurfural diacetate[3][4][6][7]
- (5-nitrofuran-2-yl)methylene diacetate[4]
- Nitrofurfural diacetate[3][4]

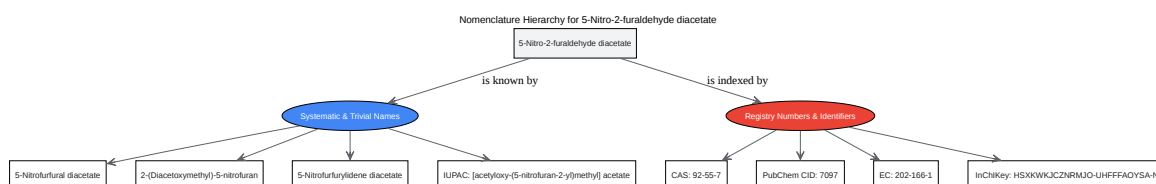
Chemical Identifiers

Beyond trivial and systematic names, a range of identifiers are used to catalog this chemical. These identifiers provide a standardized method for referencing the compound in databases and regulatory submissions.

Identifier Type	Identifier	Source
CAS Number	92-55-7	Chemical Abstracts Service[1][2][3][4][5][6][8][9]
IUPAC Name	[acetyloxy-(5-nitrofuran-2-yl)methyl] acetate	International Union of Pure and Applied Chemistry[3][4][7]
EC Number	202-166-1	European Community Number[3][9][10]
UNII	7X0X1KNE3Q	Unique Ingredient Identifier[3][4][10]
PubChem CID	7097	PubChem Compound Identification[2][3]
NSC Number	5411	National Cancer Institute[3][4][6][10]
Molecular Formula	C9H9NO7	[2][3][4][6][8]
InChI Key	HSXKWKJCZNRMJOUHFFFAOYSA-N	IUPAC International Chemical Identifier[3][4][8]

Structural and Naming Hierarchy

The relationship between the primary chemical name, its various synonyms, and key identifiers can be visualized to clarify the nomenclature landscape for this compound.



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Caption: Relationship between the primary name and its synonyms.

Experimental Protocols: Not Applicable

The focus of this technical guide is the nomenclature and synonymy of **5-Nitro-2-furaldehyde diacetate**. As such, experimental protocols for its synthesis or use are outside the scope of this document. Researchers requiring such information should consult relevant chemical synthesis literature or application-specific publications.

Quantitative Data Summary

The primary quantitative data associated with the identification of **5-Nitro-2-furaldehyde diacetate** are its physical and chemical properties.

Property	Value
Molecular Weight	243.17 g/mol [2][3][4]
Melting Point	87 - 92 °C[1][2]
Boiling Point	310.3 °C at 760 mmHg[6][10]
Density	1.4 g/cm ³ [6][10]

Signaling Pathways and Workflows: Not Applicable

Illustrations of signaling pathways or experimental workflows are not relevant to the topic of chemical synonymy. This guide is intended to be a foundational document for the correct identification of the compound.

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